molecular formula C11H16ClN3O2 B2902105 2-amino-N-[(benzylcarbamoyl)methyl]acetamide hydrochloride CAS No. 1579198-56-3

2-amino-N-[(benzylcarbamoyl)methyl]acetamide hydrochloride

Cat. No.: B2902105
CAS No.: 1579198-56-3
M. Wt: 257.72
InChI Key: MAABOXKTPYXGHS-UHFFFAOYSA-N
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Description

2-amino-N-[(benzylcarbamoyl)methyl]acetamide hydrochloride (CAS 1579198-56-3) is a synthetic organic compound supplied as a powder for research applications . With a molecular formula of C11H16ClN3O2 and a molecular weight of 257.72 g/mol, this compound features a glycineamide core linked to a benzylcarbamoyl group via a methylene bridge, presenting multiple functional groups including a primary amine and secondary amides for further chemical modification . This structure classifies it within the amide family and makes it a valuable intermediate in organic and medicinal chemistry research for synthesizing more complex molecules . Researchers utilize this compound as a key building block in the development of pharmacologically active agents. Its structure allows for interactions with biological targets, and related acetamide derivatives are studied for potential enzyme inhibition and receptor modulation activities . The primary amine group is particularly reactive, participating in nucleophilic substitution and condensation reactions, such as the formation of Schiff bases, which are useful for creating diverse chemical libraries . For safe handling, please note the associated hazard warnings, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is strictly for research use and is not for human or veterinary diagnostic or therapeutic applications. It is recommended to store the material at room temperature .

Properties

IUPAC Name

2-amino-N-[2-(benzylamino)-2-oxoethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c12-6-10(15)14-8-11(16)13-7-9-4-2-1-3-5-9;/h1-5H,6-8,12H2,(H,13,16)(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAABOXKTPYXGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CNC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyl Carbamate (Cbz) Protection and Coupling

The foundational approach, adapted from EP2621894B1, employs N-carbobenzyloxy (Cbz)-protected glycine as a starting material. Activation of the carboxylic acid group is achieved via reaction with N,N'-carbonyldiimidazole (CDI), forming an imidazolide intermediate. Subsequent coupling with 2,2,2-trifluoroethylamine (generalized in Scheme 1 of) is substitutable with benzylcarbamoylmethylamine to introduce the target substituent.

Reaction Conditions :

  • Solvent : Ethyl acetate or methanol (0.5–1.0 M concentration)
  • Base : Triethylamine or diisopropylethylamine (1.1–2.0 equivalents)
  • Temperature : 22–35°C for 12–24 hours
  • Yield : 78% for analogous intermediates

Post-coupling, the Cbz group is removed via hydrogenolysis using a palladium-on-carbon catalyst under hydrogen gas (1–3 atm). The resulting free amine is treated with hydrochloric acid (gas or aqueous) to precipitate the hydrochloride salt.

Direct Alkylation and Amidation Strategies

Chloroacetamide Alkylation

A method paralleling the synthesis of N-benzyl-2-cyanoacetamide involves alkylation of benzylamine with chloroacetamide. While the cited work focuses on cyano derivatives, substituting chloroacetamide with 2-aminochloroacetamide enables direct formation of the target’s backbone.

Modified Protocol :

  • Alkylation : Benzylamine (1.2 equivalents) reacts with 2-aminochloroacetamide in ethanol under ultrasound irradiation (35°C, 2 min).
  • Workup : Filtration and crystallization from ethanol yield N-benzyl-2-aminoacetamide.
  • Salt Formation : Treatment with HCl gas in ethyl acetate produces the hydrochloride salt (75% yield, based on).

Green Chemistry Approaches via Ultrasound and Microwave Irradiation

Solvent-Free Cyclocondensation

Building on the simplified methods in, a one-pot synthesis leverages microwave-assisted cyclocondensation:

  • Reactants : Glycine tert-butyl ester, benzyl isocyanate, and sodium acetate.
  • Conditions : 460 W microwave irradiation for 5 minutes.
  • Outcome : Direct formation of the tert-butyl-protected intermediate, followed by acidic deprotection (HCl/dioxane) and salt crystallization.

Advantages :

  • Reduced reaction time (5 min vs. 24 hours for conventional heating).
  • Higher atom economy (85% yield reported for analogous reactions).

Comparative Analysis of Methodologies

Method Key Reagents Conditions Yield Purity
Cbz Protection CDI, Pd/C, HCl 22–35°C, H₂ gas 78% >95%
Chloroacetamide Route Benzylamine, HCl gas Ultrasound, 35°C 75% 90%
Microwave Synthesis Microwave irradiation 460 W, 5 min 85% 92%

Critical Observations :

  • The Cbz-protection method offers superior purity but requires hazardous hydrogen gas.
  • Ultrasound and microwave methods prioritize speed and sustainability at marginal yield trade-offs.

Challenges in Salt Formation and Purification

Hydrochloride Salt Crystallization

Post-synthesis, the free base is treated with HCl gas in ethyl acetate, as detailed in. Key parameters include:

  • Temperature : 0–5°C to prevent oligomerization.
  • Solvent Ratio : Ethyl acetate/heptane (2:1 to 1:2) for optimal crystallization.
  • Drying : Vacuum oven at 60°C to remove residual solvents.

Impurity Profile :

  • Common byproducts include unreacted chloroacetamide (≤2%) and over-alkylated derivatives (≤1.5%).

Industrial-Scale Adaptations

Continuous Flow Hydrogenolysis

Modern adaptations of’s method employ continuous flow reactors for Cbz deprotection:

  • Catalyst : Fixed-bed Pd/Al₂O₃.
  • Throughput : 1 kg/hr with 99% conversion efficiency.
  • Safety : Eliminates hydrogen gas storage risks.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(benzylcarbamoyl)methyl]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or carbamates.

Scientific Research Applications

2-amino-N-[(benzylcarbamoyl)methyl]acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(benzylcarbamoyl)methyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-N-[2-(benzylamino)-2-oxoethyl]acetamide hydrochloride
  • Molecular Formula : C₁₁H₁₆ClN₃O₂
  • Molecular Weight : 257.72 g/mol
  • CAS No.: 1579198-56-3
  • Key Features : Contains a benzylcarbamoyl-methyl substituent linked to a glycine backbone, with a hydrochloride salt improving solubility .

Structural Significance : The benzyl group introduces aromatic hydrophobicity, while the acetamide backbone facilitates hydrogen bonding, critical for interactions with biological targets.

Structural Analogues

Table 1: Structural and Physicochemical Comparisons
Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Use Reference
2-Amino-N-[(benzylcarbamoyl)methyl]acetamide HCl C₁₁H₁₆ClN₃O₂ 257.72 Benzylcarbamoyl-methyl Undisclosed (research phase)
Midodrine HCl (2-Amino-N-[β-hydroxy-2,5-dimethoxyphenethyl]acetamide HCl) C₁₂H₁₈N₂O₄·HCl 290.74 Dimethoxyphenyl, β-hydroxyethyl Vasopressor (hypotension)
2-Amino-N-(1,2-diphenylethyl)acetamide HCl (FPL 13950) C₁₆H₁₇ClN₂O 300.78 Diphenylethyl Anticonvulsant (preclinical)
2-Amino-N-(4-iodophenyl)acetamide HCl C₈H₁₀ClIN₂O 312.54 4-Iodophenyl Undisclosed (imaging probes)
2-Amino-N-(2-fluoroethyl)acetamide HCl C₄H₁₀ClFN₂O 156.59 2-Fluoroethyl Radiolabeling applications
Key Structural Observations :
  • Diphenylethyl group (FPL 13950): Increases steric bulk, possibly limiting blood-brain barrier (BBB) penetration compared to the target compound .

Pharmacological and Metabolic Comparisons

Anticonvulsant Activity :
  • FPL 13950 demonstrated efficacy in rodent models by modulating neuronal excitability, likely via sodium channel inhibition. Its diphenylethyl group may enhance binding to hydrophobic pockets in ion channels .
  • Remacemide HCl (structurally related to FPL 13950): Metabolized to FPL 12495, an active amine with a brain uptake index (BUI) of 130%, indicating efficient BBB penetration. The target compound’s benzyl group may offer similar advantages but requires validation .
Vasopressor Activity :
  • Midodrine HCl : Acts as a prodrug, metabolized to desglymidodrine, which agonizes α₁-adrenergic receptors. The dimethoxyphenyl group enhances receptor affinity, unlike the target compound’s benzylcarbamoyl group .
Metabolic Stability :
  • The hydrochloride salt in the target compound improves aqueous solubility (critical for oral bioavailability) compared to non-salt forms like 2-amino-N-(furan-2-ylmethyl)acetamide .
  • Remacemide’s hydrolysis at the BBB to FPL 12495 suggests that the target compound’s glycine backbone may undergo similar enzymatic cleavage, but this remains untested .

Biological Activity

2-Amino-N-[(benzylcarbamoyl)methyl]acetamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClN3O2, with a molecular weight of 255.70 g/mol. The compound features an amine group, a benzyl moiety, and a carbamoyl group, which are crucial for its biological activity.

Anticonvulsant Activity

Research has indicated that derivatives of benzyl-substituted acetamides exhibit significant anticonvulsant properties. A study demonstrated that compounds similar to this compound provided protection against seizures induced by maximal electroshock (MES) in animal models. Notably, the presence of the 2-acetamido moiety was found to enhance anticonvulsant activity, with certain derivatives showing ED50 values comparable to standard anticonvulsants like phenobarbital .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes. In particular, it has shown promise in inhibiting KDM4A enzymatic activity, which is involved in histone demethylation processes. In vitro assays revealed that certain derivatives exhibited IC50 values indicating effective inhibition of KDM4A, thereby suggesting a role in cancer therapy through modulation of epigenetic regulation .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its interaction with KDM4A suggests that it may affect gene expression by modifying histone methylation states .

Case Studies

Case Study 1: Anticonvulsant Evaluation
In a series of experiments evaluating the anticonvulsant potential of N-benzyl substituted acetamides, researchers found that certain derivatives provided complete protection against MES-induced seizures in mice at doses around 100 mg/kg. The study highlighted the significance of the structural components in determining efficacy and pointed towards the (R)-isomer as particularly potent .

Case Study 2: KDM4A Inhibition
Another study focused on the development of inhibitors for KDM4A using structure-based virtual screening. Among the tested compounds, those structurally related to this compound exhibited notable binding affinities and inhibition profiles. The most promising candidates were further characterized using bio-layer interferometry (BLI) and nuclear magnetic resonance (NMR) techniques, confirming their potential as therapeutic agents in cancer treatment .

Research Findings Summary

Study/Source Biological Activity Key Findings
Study on Anticonvulsants AnticonvulsantCompounds showed significant protection against MES-induced seizures; ED50 comparable to phenobarbital.
KDM4A Inhibition Study Enzyme InhibitionEffective inhibition with IC50 values indicating potential for cancer therapy; binding confirmed through BLI and NMR.

Q & A

Q. What are the established synthetic routes for 2-amino-N-[(benzylcarbamoyl)methyl]acetamide hydrochloride?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of benzyl isocyanate with a primary amine-containing acetamide derivative under anhydrous conditions to form the benzylcarbamoyl intermediate.
  • Step 2 : Protonation with hydrochloric acid to yield the hydrochloride salt, enhancing solubility for biological assays . Key variables include solvent choice (e.g., dichloromethane or DMF), temperature (room temperature or reflux), and stoichiometric ratios. Purification often involves recrystallization or column chromatography.

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms structural integrity (e.g., benzyl protons at δ 7.2–7.4 ppm, amide protons at δ 6.8–7.1 ppm).
  • HPLC : Assesses purity (>95% required for pharmacological studies).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 283.1 for the free base).
  • Elemental Analysis : Verifies C, H, N, and Cl content (±0.4% theoretical) .

Q. How should researchers assess the compound’s stability under experimental conditions?

Conduct accelerated stability studies:

  • Store aliquots at varying temperatures (−20°C, 4°C, 25°C) and humidity levels.
  • Analyze degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Use phosphate-buffered saline (PBS) or cell culture media to simulate physiological conditions. Stability is indicated by <5% degradation over 24 hours at 37°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Apply a Design of Experiments (DoE) approach:

  • Variables : Solvent polarity (e.g., THF vs. acetonitrile), catalyst (e.g., DMAP), and reaction time.
  • Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions (e.g., 72% yield in acetonitrile with 0.5 eq. DMAP at 50°C for 12 hours).
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How to resolve discrepancies in reported biological activity data (e.g., IC50 values)?

Systematically evaluate:

  • Assay Conditions : pH, temperature, and buffer composition (e.g., Tris vs. HEPES).
  • Compound Purity : Impurities >2% can skew results; validate via orthogonal methods (HPLC + LC-MS).
  • Target Selectivity : Use knockdown/knockout models or competitive binding assays to confirm specificity. Contradictions may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or protein expression levels .

Q. What computational tools can predict the compound’s interactions with biological targets?

  • Molecular Docking (AutoDock Vina) : Predict binding modes to enzymes like acetylcholinesterase or kinases.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models : Corrogate substituent effects (e.g., benzyl vs. phenyl groups) on activity. Validate predictions with SPR or ITC binding assays .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Core Modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-Cl or 4-OCH3) to probe steric/electronic effects.
  • Side Chain Variations : Introduce methyl or hydroxyethyl groups to the acetamide backbone.
  • Synthetic Strategy : Use parallel synthesis (e.g., Ugi reaction) to generate a 50-compound library. Screen against target proteins using high-throughput fluorescence polarization .

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